Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate
Description
Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused with a cyclohexane system. The molecule contains a ketone group at position 2 and a methyl ester at position 3.
Properties
IUPAC Name |
methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-3-4-2-5(4)7(6)9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMALQPFZMMCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Metabotropic Glutamate Receptor Modulation
Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate has been identified as a potential modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in the central nervous system (CNS). Research indicates that compounds derived from this bicyclic structure can influence neurotransmission, making them candidates for treating psychiatric disorders such as schizophrenia and anxiety, as well as neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Case Study: Synthesis of mGluR Agonists
In a study focusing on the synthesis of bicyclo[3.1.0]hexane derivatives, it was demonstrated that these compounds could serve as mGluR agonists, potentially leading to new therapeutic agents for various CNS disorders .
Organic Synthesis
2.1 Synthetic Intermediates
This compound is utilized as a synthetic intermediate in the preparation of various organic compounds. Its structural features allow for functionalization that can lead to the development of more complex molecules.
Table 1: Synthetic Transformations Involving this compound
Agricultural Applications
3.1 Plant Growth Regulation
Research has indicated that derivatives of methyl 2-oxobicyclo[3.1.0]hexane can act as plant male gametocides, effectively controlling plant reproduction and growth patterns . This property can be harnessed in agricultural practices to manage crop yields and pest control.
Case Study: Gametocide Activity
A patent describes the use of bicyclo[3.1.0]hexane derivatives as effective plant male gametocides, highlighting their potential in agricultural biotechnology for enhancing crop management strategies .
Mechanism of Action
The mechanism of action of Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific biological context and the enzymes present .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate (CAS: N/A)
- Structure : Differs by replacing the 2-oxo group with two fluorine atoms at position 4.
- Synthesis : Prepared via fluorination of cyclopent-3-ene-1-carboxylate using (trifluoromethyl)trimethylsilane and NaI .
- Reactivity : Fluorine atoms enhance metabolic stability and lipophilicity, making this compound a candidate for LPAR1 antagonists in drug discovery .
Key Data :
Molecular Formula Molecular Weight CAS Number Key Functional Groups C₈H₁₀F₂O₂ 188.16 g/mol N/A Difluoro, methyl ester
Methyl bicyclo[3.1.0]hexane-3-carboxylate (CID: 45089911)
- Structure : Lacks the 2-oxo group.
Key Data :
Molecular Formula Molecular Weight CAS Number Key Functional Groups C₈H₁₂O₂ 140.18 g/mol N/A Methyl ester
Heteroatom Substitutions in the Ring
Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 89921-52-8)
- Structure : Contains an ether oxygen (2-oxa) instead of the 2-oxo group.
- Properties : The ether linkage reduces ring strain compared to the ketone, altering solubility and reactivity .
Key Data :
Molecular Formula Molecular Weight CAS Number Key Functional Groups C₇H₁₀O₃ 142.15 g/mol 89921-52-8 Ether, methyl ester
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0)
- Structure : Ether oxygen at position 3 and ethyl ester.
Key Data :
Molecular Formula Molecular Weight CAS Number Key Functional Groups C₈H₁₂O₃ 156.18 g/mol 335599-07-0 Ether, ethyl ester
Stereochemical and Pharmacological Analogues
rac-Ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate (CAS: N/A)
- Structure : Racemic mixture with an ethyl ester.
- Relevance : Stereochemistry impacts biological activity; racemic mixtures may require chiral resolution for pharmaceutical use .
tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 208837-83-6)
- Structure : Nitrogen atom in the ring (3-aza) and tert-butyl ester.
- Applications: Amino-substituted azabicyclo compounds are intermediates in protease inhibitor synthesis .
Key Data :
Molecular Formula Molecular Weight CAS Number Key Functional Groups C₁₀H₁₈N₂O₂ 198.26 g/mol 208837-83-6 Tert-butyl ester, amine
Key Research Findings
- Fluorinated Analogues : Fluorination at position 6 () enhances metabolic stability, critical for in vivo drug performance .
- Ester Group Impact : Methyl esters (e.g., ) hydrolyze faster than ethyl or tert-butyl esters, affecting drug delivery systems .
- Heteroatom Effects : Ether oxygens (e.g., 2-oxa in ) reduce ring strain, while ketones (2-oxo) increase electrophilicity for nucleophilic reactions .
Biological Activity
Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with biological systems, synthesis methods, and relevant case studies.
Structural Characteristics
This compound features a bicyclo[3.1.0]hexane core, which consists of two bridged cyclopropane rings. This structure contributes to its rigidity and unique chemical properties, making it an interesting candidate for various biological applications.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bicyclic structure with a carboxylate ester | Potential interactions with receptors and enzymes |
| Methyl 3-hydroxy-2-oxobicyclo[3.1.0]hexane-1-carboxylate | Hydroxy substitution | Enhanced bioactivity due to functionalization |
| Methyl 6-methyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate | Methyl substitution on the bicyclic framework | Altered pharmacological profile |
Interaction Studies
Research indicates that this compound exhibits significant binding affinities to various biological targets, including receptors and enzymes crucial for therapeutic efficacy. Studies have shown that modifications to its structure can enhance these interactions, leading to improved biological activity.
For instance, the compound has been investigated for its potential as a synthon in the synthesis of vitamin D analogs, demonstrating its utility in medicinal chemistry applications . Furthermore, its derivatives have been explored for their roles in radical and cationic pathways in organic reactions, indicating a broader scope of reactivity that could be leveraged in drug development .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Synthesis of Vitamin D Analogues : The compound has been utilized as a precursor in the synthesis of vitamin D derivatives, showcasing its importance in producing biologically active compounds .
- Functionalization Reactions : Research has demonstrated that using hypervalent iodine reagents can effectively functionalize this bicyclic compound, leading to derivatives with enhanced biological properties .
- Receptor Binding Studies : Recent investigations into the binding affinity of methyl 2-oxobicyclo[3.1.0]hexane derivatives to P2Y receptors have provided insights into their potential therapeutic applications in modulating platelet aggregation and other physiological responses .
Research Findings
The following table summarizes key findings from recent studies on this compound:
| Study | Focus | Findings |
|---|---|---|
| Functionalization using IBD | Synthesis of derivatives | Successful conversion to more active compounds |
| Binding affinity to P2Y receptors | Pharmacological relevance | Potential for therapeutic use in cardiovascular health |
| Synthesis pathway exploration | Vitamin D analog development | Highlighted as an important intermediate |
Q & A
Q. What are the established synthetic routes for methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate, and what key reaction conditions are required?
The compound is typically synthesized via multistep reactions involving cyclopropane ring formation. A common approach is the bisalkylation of esters (e.g., ethyl isocyanoacetate) to construct the bicyclic framework, as demonstrated in related systems . For regioselective functionalization, Wohl-Ziegler bromination using AIBN and NBS in CCl₄ under reflux (3 hours) has been applied to similar 2-oxobicyclo[3.1.0]hexene derivatives, yielding allylic bromides with >99% enantiomeric excess after recrystallization . Solvent choice (e.g., dichloromethane) and inert atmospheres are critical for stabilizing reactive intermediates .
Q. How is NMR spectroscopy employed to characterize the stereochemistry and purity of this compound?
¹H-NMR (400 MHz, CDCl₃) is pivotal for confirming stereochemical outcomes. For example, tert-butyl derivatives of analogous bicyclo[3.1.0]hexane carboxylates show distinct splitting patterns for protons on the cyclopropane and oxabicyclo rings, with coupling constants resolving axial/equatorial configurations . Integration ratios and comparison to crystallographic data (e.g., triclinic crystal systems) further validate purity and stereochemical assignments .
Q. What are the primary applications of this compound in organic and medicinal chemistry research?
The compound serves as a versatile building block for synthesizing peptidomimetics and bioactive molecules. Its bicyclic structure is leveraged in designing enzyme inhibitors and receptor agonists, such as mGlu2/3 receptor modulators . Additionally, derivatives exhibit potential antifungal and antibacterial activity, making it a candidate for structure-activity relationship (SAR) studies in drug discovery .
Advanced Research Questions
Q. How can regioselective functionalization at the C3 position be achieved, and what mechanistic insights govern this reactivity?
Allylic bromination at C3 is achieved via radical-mediated pathways using NBS and AIBN in CCl₄. The reaction proceeds through a hydrogen abstraction mechanism, where the bicyclic strain enhances radical stability at the bridgehead carbon. Recrystallization in n-hexane optimizes enantiopurity, critical for chiral drug intermediates . Computational studies (e.g., DFT calculations) could further elucidate transition-state geometries and regioselectivity drivers.
Q. What role does stereochemistry play in modulating biological activity, and how can enantiomeric purity be controlled during synthesis?
Stereochemical configuration (e.g., 1R,3S,5S vs. racemic mixtures) significantly impacts biological interactions. For instance, tert-butyl 3-azabicyclo[3.1.0]hexane carboxylates with specific stereochemistry show enhanced binding to mGlu2 receptors over mGlu3, attributed to steric and electronic complementarity in cocrystal structures . Enantiomeric purity is controlled via chiral auxiliaries or recrystallization, as seen in bromination protocols .
Q. What computational and experimental strategies are used to study its interactions with biological targets?
Molecular docking and cocrystallization with target proteins (e.g., mGlu2 receptor amino-terminal domains) reveal key binding motifs. Site-directed mutagenesis validates interactions, such as hydrogen bonding between the carboxylate group and Arg271 . MD simulations can assess conformational stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups) with potency.
Q. How does the reactivity of this compound compare to larger bicyclic systems (e.g., 7-oxabicyclo[4.1.0]heptane derivatives)?
The smaller bicyclo[3.1.0] system exhibits higher ring strain, enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the cyclopropane moiety). In contrast, 7-oxabicyclo[4.1.0]heptane derivatives show reduced reactivity due to lower strain but improved thermal stability, as seen in epoxy resin applications . Comparative kinetic studies (e.g., hydrolysis rates) quantify these differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
